

Varenicline-d4: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Varenicline-d4	
Cat. No.:	B1512377	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of **Varenicline-d4**, the deuterated isotopologue of the smoking cessation agent Varenicline. This document is intended to serve as a critical resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry, offering detailed experimental protocols and insights into its pharmacological context.

Chemical Structure and Properties

Varenicline-d4 is a deuterated form of Varenicline, where four hydrogen atoms on the saturated azepino ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Varenicline in biological matrices using mass spectrometry.

Formal Name: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-q]quinoxaline-7,7,9,9-d4[1]

Chemical Structure:



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Physicochemical and Spectroscopic Properties

The key properties of **Varenicline-d4** are summarized in the table below, providing essential data for its handling, storage, and analytical use.

Property	Value	Citation(s)
Molecular Formula	C13H9D4N3	[1]
Molecular Weight	215.3 g/mol	[1]
Monoisotopic Mass	215.136054411 Da	
CAS Number	2183239-01-0	[1]
Appearance	Solid	[1]
Purity	≥99% deuterated forms (d1-d4)	[1]
Solubility (Water)	0.0877 mg/mL	[1]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years (at -20°C)	[1]
SMILES	[2H]C1([2H])NC([2H]) ([2H])C2C3=CC4=C(N=CC=N 4)C=C3C1C2	[1]
InChl Key	JQSHBVHOMNKWFT- KXGHAPEVSA-N	[1]
[M+H] ⁺ lon (m/z)	216.3	[2]
LC-MS/MS Transition	m/z 215.29 → 169.1	[2]





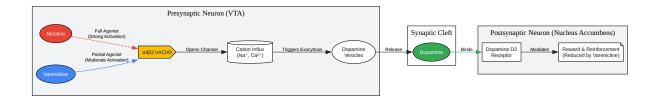
Pharmacological Context: Mechanism of Action of Varenicline

To understand the application of **Varenicline-d4**, it is essential to grasp the mechanism of its non-deuterated counterpart, Varenicline. Varenicline is a selective nicotinic acetylcholine receptor (nAChR) partial agonist. Its efficacy in smoking cessation stems from its dual action on two key nAChR subtypes: $\alpha 4\beta 2$ and $\alpha 7$.

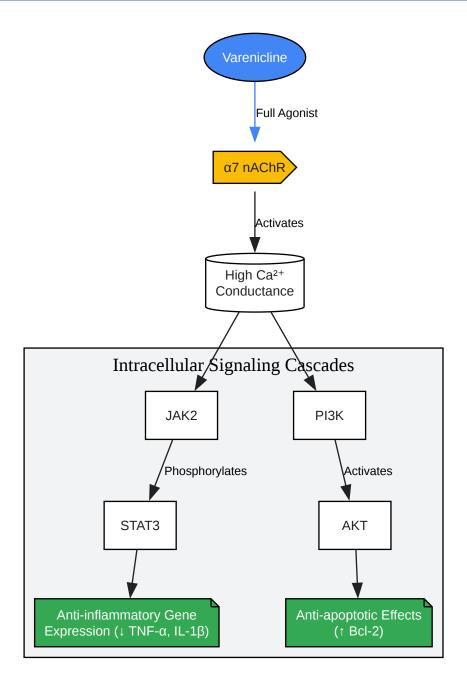
α4β2 Nicotinic Receptor Pathway: Modulating Dopamine Release

Varenicline acts as a partial agonist at the $\alpha4\beta2$ nAChR. This interaction is central to its therapeutic effect. In the absence of nicotine (during smoking cessation), Varenicline mildly stimulates these receptors, leading to a moderate and sustained release of dopamine in the mesolimbic pathway. This action alleviates the craving and withdrawal symptoms that smokers experience. Concurrently, by occupying the receptor, it acts as a competitive antagonist, blocking nicotine from binding and preventing the large, rewarding surge of dopamine that reinforces the addiction.

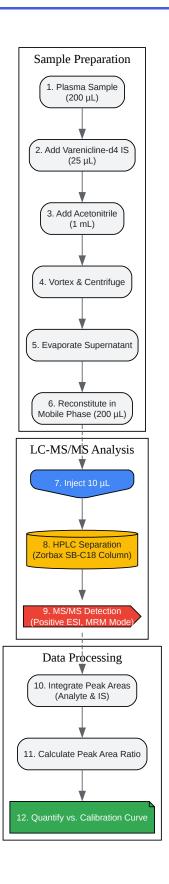












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References

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